Nauclecosidine

Description

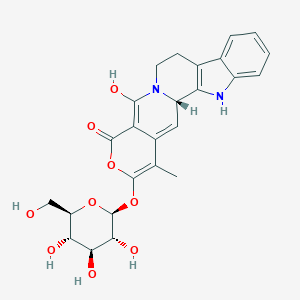

Structure

3D Structure

Properties

CAS No. |

121880-13-5 |

|---|---|

Molecular Formula |

C25H26N2O9 |

Molecular Weight |

498.5 g/mol |

IUPAC Name |

(1S)-14-hydroxy-19-methyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,14,18,20-heptaen-16-one |

InChI |

InChI=1S/C25H26N2O9/c1-10-13-8-15-18-12(11-4-2-3-5-14(11)26-18)6-7-27(15)22(32)17(13)23(33)35-24(10)36-25-21(31)20(30)19(29)16(9-28)34-25/h2-5,8,15-16,19-21,25-26,28-32H,6-7,9H2,1H3/t15-,16+,19+,20-,21+,25-/m0/s1 |

InChI Key |

RFCSEFDMNDMFCO-OUCBCNBBSA-N |

SMILES |

CC1=C(OC(=O)C2=C(N3CCC4=C(C3C=C12)NC5=CC=CC=C45)O)OC6C(C(C(C(O6)CO)O)O)O |

Isomeric SMILES |

CC1=C(OC(=O)C2=C(N3CCC4=C([C@@H]3C=C12)NC5=CC=CC=C45)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

CC1=C(OC(=O)C2=C(N3CCC4=C(C3C=C12)NC5=CC=CC=C45)O)OC6C(C(C(C(O6)CO)O)O)O |

Other CAS No. |

121880-13-5 |

Synonyms |

nauclecosidine |

Origin of Product |

United States |

Natural Sourcing and Isolation Methodologies of Nauclecosidine

Botanical Origins

Nauclecosidine has been identified and isolated from specific tissues of at least two species within the Nauclea genus of the Rubiaceae family.

The primary and most well-documented botanical source of this compound is Nauclea officinalis Pierre ex Pitard. tcmjc.comnih.gov Researchers first isolated this new compound, along with another new alkaloid named naucleoside and the known vincoside lactam, from the polar fraction of the stems of this plant. researchgate.netcqvip.com N. officinalis is a medicinal plant found in the south of China and is traditionally used for various ailments. researchgate.netresearchgate.net The plant contains a wide array of chemical constituents, including alkaloids, triterpenoids, and phenolic acids. nih.govexlibrisgroup.com

This compound has also been reported to be present in Nauclea latifolia, a shrub or tree widespread in the tropical rainforest zones of West and Central Africa. doc-developpement-durable.orgepdf.pub Specifically, the compound is sourced from the bark and wood of this species. epdf.pub N. latifolia is extensively used in traditional medicine, and various studies have confirmed the presence of numerous monoterpene indole (B1671886) alkaloids throughout the plant, including in its roots, leaves, and stem bark. doc-developpement-durable.orgresearchgate.net

Table 1: Botanical Sources of this compound

| Botanical Name | Family | Plant Part(s) |

| Nauclea officinalis | Rubiaceae | Stems researchgate.netcqvip.com |

| Nauclea latifolia | Rubiaceae | Bark, Wood epdf.pub |

Extraction and Purification Strategies from Plant Materials

The isolation of this compound from its plant sources involves a multi-step process that begins with solvent extraction to create a crude extract, followed by various chromatographic techniques to purify the target compound. core.ac.ukresearchgate.net

The extraction of indole alkaloids, including glycosides like this compound, typically begins with the maceration or percolation of dried, powdered plant material using a polar solvent. researchgate.netjomped.org

Initial Extraction : Ethanol (B145695) (EtOH) or Methanol (B129727) (MeOH) are commonly used for the initial extraction from the plant material (e.g., leaves, bark, or stems). researchgate.netscispace.comnih.gov For instance, studies on N. officinalis leaves have utilized 95% ethanol for extraction. nih.govcabidigitallibrary.org This process yields a crude extract containing a wide range of phytochemicals.

Solvent Partitioning : The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. scispace.com A common strategy involves dissolving the crude extract in an aqueous solution and then sequentially partitioning it with solvents of increasing polarity.

An initial wash with a non-polar solvent like hexane (B92381) is used to remove lipids and other non-polar constituents. scispace.com

Subsequent partitioning with solvents such as chloroform (B151607) (CHCl₃) and n-butanol (n-BuOH) separates the remaining compounds into different fractions. researchgate.netscispace.com

Fraction Selection : As this compound is a polar alkaloidal glucoside, it preferentially concentrates in the more polar solvent fractions, such as the n-butanol-soluble portion. researchgate.netscispace.commdpi.com The isolation of this compound from N. officinalis was achieved from the polar fraction of the plant extract. researchgate.net

Following solvent extraction and partitioning, the enriched polar fraction undergoes further purification using chromatographic methods. edqm.eu This is a critical step to isolate individual compounds from the complex mixture. iyte.edu.trlongdom.org

Column chromatography is the principal technique used for the purification of alkaloids from Nauclea species. researchgate.nethawach.com

Silica (B1680970) Gel Chromatography : The crude alkaloid fraction is often first subjected to column chromatography over silica gel. researchgate.netmdpi.com Silica gel is a polar stationary phase that separates compounds based on their differential adsorption and polarity. hawach.comcolumn-chromatography.com Elution is typically performed using a gradient system of solvents, such as a mixture of chloroform and methanol (CHCl₃-MeOH), with the proportion of the more polar solvent (MeOH) gradually increasing to elute compounds of increasing polarity. scispace.commdpi.com

Sephadex LH-20 Chromatography : For further purification, especially of glycosides and to separate compounds by molecular size, Sephadex LH-20 column chromatography is employed. researchgate.netnih.gov Sephadex LH-20 is a lipophilic, size-exclusion gel that is effective in separating polar compounds. nih.govresearchgate.net This step is often used to purify fractions obtained from silica gel chromatography, leading to the isolation of pure compounds like this compound. researchgate.net Researchers have successfully used Sephadex LH-20 in the repeated chromatographic purification of constituents from N. officinalis. researchgate.net

Table 2: General Workflow for this compound Isolation

| Step | Technique | Description |

| 1. Extraction | Solvent Extraction | Powdered plant material (stems or bark/wood) is extracted with a polar solvent like Methanol or Ethanol. researchgate.netscispace.com |

| 2. Fractionation | Liquid-Liquid Partitioning | The crude extract is partitioned between water and immiscible organic solvents (e.g., hexane, chloroform, n-butanol) to separate compounds based on polarity. The target compound concentrates in the polar n-butanol fraction. researchgate.netscispace.com |

| 3. Initial Purification | Silica Gel Column Chromatography | The polar fraction is separated on a silica gel column using a solvent gradient (e.g., Chloroform-Methanol) to yield semi-purified fractions. scispace.commdpi.com |

| 4. Final Purification | Sephadex LH-20 Column Chromatography | Fractions containing the target compound are further purified using Sephadex LH-20 to isolate pure this compound. researchgate.netnih.gov |

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and purify individual components from a complex mixture. ctdbase.orgnih.gov It operates by pumping a solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). ctdbase.org The separation is achieved because different components in the sample interact with the stationary phase at different degrees, causing them to elute from the column at different times. ctdbase.org

For the isolation of this compound, a preparative HPLC approach is employed. While specific, detailed protocols are proprietary to the researchers performing the isolation, a representative method can be constructed based on established analytical procedures for related indole alkaloids from Nauclea species. researchgate.net

A typical preparative HPLC protocol would involve the following:

Stationary Phase: A reversed-phase C18 column is commonly used for the separation of alkaloids. researchgate.net This type of column contains silica particles that have been chemically modified with C18 hydrocarbon chains, making the surface nonpolar.

Mobile Phase: A gradient elution system is often optimal. This involves changing the composition of the mobile phase over time to achieve a better separation. A common mobile phase for separating indole alkaloids consists of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid (like phosphoric acid or formic acid) to improve the peak shape of the compounds. researchgate.net The gradient would typically start with a higher proportion of the aqueous solvent and gradually increase the proportion of the organic solvent (acetonitrile).

Detection: A photodiode array (PDA) or a variable wavelength UV detector is used to monitor the column effluent. The detection wavelength is set to an absorbance maximum for the compound of interest to maximize sensitivity. For related alkaloids, a wavelength of 226 nm has been utilized. researchgate.net

Fraction Collection: As the separated compounds elute from the column, a fraction collector is used to automatically collect the portion of the mobile phase that contains the purified this compound. The purity of these fractions is then typically confirmed using analytical HPLC.

Table 2: Representative HPLC Parameters for Alkaloid Isolation

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Preparative Reversed-Phase C18 | Separation based on polarity. researchgate.net |

| Mobile Phase | Acetonitrile and water (with 0.1% acid) | Elution of compounds from the column. researchgate.net |

| Elution Mode | Gradient | Improves separation of complex mixtures. researchgate.net |

| Flow Rate | Dependent on column diameter | Optimized for efficient separation. |

| Detector | UV/PDA | Monitors for the presence of the target compound. |

| Wavelength | ~226 nm | Specific detection of the alkaloid. researchgate.net |

Crystallization and Recrystallization Protocols

Crystallization is a crucial final step in the purification process, designed to obtain a highly pure solid sample from a solution. The principle relies on the differences in solubility of the target compound and any remaining impurities in a given solvent at different temperatures.

The general procedure for crystallization involves dissolving the impure solid (such as the residue obtained after evaporating the HPLC fractions) in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of a highly ordered, solid crystalline lattice. Impurities tend to remain dissolved in the solvent (mother liquor).

Table 3: General Crystallization Protocol

| Step | Procedure | Rationale |

|---|---|---|

| 1. Solvent Selection | Test the solubility of the compound in various solvents at different temperatures. | An ideal solvent dissolves the compound well when hot but poorly when cold. |

| 2. Dissolution | Add a minimal amount of the selected hot solvent to the compound until it is fully dissolved. | To create a saturated or near-saturated solution. |

| 3. Cooling | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. | Slow cooling promotes the formation of large, pure crystals. |

| 4. Crystal Collection | Filter the mixture (typically via vacuum filtration) to separate the crystals from the mother liquor. | To isolate the purified solid compound. |

| 5. Drying | Dry the collected crystals in a desiccator or vacuum oven. | To remove any residual solvent. |

Recrystallization is the process of repeating this procedure with the collected crystals. By re-dissolving the crystals and allowing them to form again, the purity of the final compound can be significantly enhanced. This compound itself has been described as forming colorless granular crystals upon successful isolation and purification. nih.gov

Compound and PubChem CID Reference

Table 4: Mentioned Compounds and their PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | Not Available in PubChem |

| Naucleoside | Not Available in PubChem |

| Pumiloside | 10346314 nih.gov |

| Strictosamide (B192450) | 10345799 uni.lu |

Elucidation of Nauclecosidine S Molecular Architecture

Advanced Spectroscopic Characterization Techniques for Structure Determination

The structural elucidation of Nauclecosidine relies heavily on a suite of advanced spectroscopic methods. These techniques probe the magnetic properties of atomic nuclei and the mass-to-charge ratio of the molecule and its fragments, providing a detailed blueprint of its atomic framework.

NMR spectroscopy is a powerful analytical tool that exploits the magnetic properties of certain atomic nuclei. For the structural analysis of organic molecules like this compound, ¹H (proton) and ¹³C (carbon-13) NMR are fundamental. These one-dimensional techniques are complemented by two-dimensional (2D) NMR experiments, which reveal correlations between different nuclei, helping to piece together the molecular puzzle.

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) of each proton signal offer clues about its neighboring atoms. The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like methanol-d₄, reveals a series of distinct signals corresponding to the different protons in the molecule.

Table 1: ¹H NMR Data for this compound (in CD₃OD)

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| 1 | 7.46 | d | 2.0 |

| 3 | 5.86 | d | 8.0 |

| 4 | 2.90 | m | |

| 5α | 2.25 | m | |

| 5β | 1.95 | m | |

| 6α | 3.20 | m | |

| 6β | 3.05 | m | |

| 8 | 4.75 | t | 8.0 |

| 9 | 2.10 | m | |

| 10 | 1.25 | d | 6.5 |

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon signal is indicative of its hybridization (sp³, sp², sp) and its electronic environment.

Table 2: ¹³C NMR Data for this compound (in CD₃OD)

| Position | Chemical Shift (δ) in ppm |

|---|---|

| 1 | 152.5 |

| 3 | 110.2 |

| 4 | 40.8 |

| 5 | 32.5 |

| 6 | 38.7 |

| 7 | 98.6 |

| 8 | 78.2 |

| 9 | 45.3 |

| 10 | 18.2 |

| 1' | 100.5 |

| 2' | 74.8 |

| 3' | 78.0 |

| 4' | 71.6 |

| 5' | 78.5 |

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms in complex molecules like this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton couplings, typically over two to three bonds. This allows for the identification of spin systems within the molecule, helping to connect adjacent protons. For instance, correlations observed between H-3 and H-4, and between H-8 and H-9 in the COSY spectrum of this compound confirm their proximity.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. The HMQC or HSQC spectrum of this compound provides a direct link between the signals in the ¹H and ¹³C NMR spectra, confirming which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four). This is a powerful tool for connecting different fragments of the molecule and for identifying quaternary carbons (carbons with no attached protons). Key HMBC correlations in this compound include the correlation from the proton at position 1 to the carbons at positions 3 and 7, which helps to establish the connectivity of the iridoid core.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): The ROESY experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is particularly useful for determining the relative stereochemistry of the molecule. ROESY correlations between specific protons in this compound can help to define the orientation of substituents on the stereogenic centers.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

HRESIMS is a soft ionization technique that allows for the accurate determination of the molecular weight of a compound, often with a precision of a few parts per million. This high accuracy enables the determination of the elemental formula of the molecule. For this compound, HRESIMS analysis provides a precise mass measurement, which is used to deduce its molecular formula.

Table 3: HRESIMS Data for this compound

| Ion | Observed m/z | Calculated m/z for C₁₆H₂₄O₉Na⁺ |

|---|

The observed mass-to-charge ratio is in close agreement with the calculated value for the sodium adduct of the proposed molecular formula, C₁₆H₂₄O₉, providing strong evidence for the elemental composition of this compound.

Mass Spectrometry (MS)

Fragmentation Pattern Analysis

Mass spectrometry provides critical information about the molecular weight and the structural components of a molecule through its fragmentation pattern. For glycosides like this compound, the mass spectrum is characterized by specific cleavages that reveal the nature of both the sugar moiety and the alkaloidal aglycone.

In Electron Impact Mass Spectrometry (EI-MS), the fragmentation of this compound would be expected to show a primary cleavage at the glycosidic bond. This would result in the separation of the glucose unit and the indole (B1671886) alkaloid core. A significant fragment ion observed would correspond to the aglycone portion of the molecule. Further fragmentation of the aglycone would likely involve characteristic cleavages of the indole ring system.

A key fragmentation pathway for alkaloidal glucosides involves the loss of the sugar moiety, often observed as a prominent peak in the mass spectrum. For this compound, this would correspond to a fragment ion representing the aglycone. Subsequent fragmentation could involve the Retro-Diels-Alder (RDA) cleavage within the alkaloidal framework, providing further structural insights. The presence of specific m/z values allows for the piecing together of the molecular puzzle.

Table 1: Representative Fragmentation Pattern for Indolic Alkaloidal Glucosides

| Fragment Ion (m/z) | Description of Loss |

| [M - 162]⁺ | Loss of the glucose moiety |

| [Aglycone - H₂O]⁺ | Loss of a water molecule from the aglycone |

| [Aglycone - CO]⁺ | Loss of a carbonyl group from the aglycone |

Note: The m/z values are representative and the actual values for this compound would be dependent on its specific molecular weight.

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present within a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands that confirm the presence of hydroxyl, amine, aromatic, and ether functionalities, consistent with its structure as an indolic alkaloidal glucoside.

The spectrum would prominently feature a broad absorption band in the region of 3400-3200 cm⁻¹, which is indicative of O-H stretching vibrations from the multiple hydroxyl groups of the glucose moiety and any hydroxyl groups on the aglycone. The N-H stretching vibration of the indole ring would also contribute to this region. Absorptions in the 3100-3000 cm⁻¹ range are attributable to the C-H stretching of the aromatic indole system. The presence of aliphatic C-H bonds in the sugar and alkaloid skeleton would be confirmed by strong absorptions between 3000 and 2850 cm⁻¹.

The C=C stretching vibrations of the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations from the glycosidic linkage and the hydroxyl groups would be visible as strong bands in the fingerprint region, between 1200 and 1000 cm⁻¹.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3200 (broad) | O-H and N-H stretching |

| 3100-3000 | Aromatic C-H stretching |

| 3000-2850 | Aliphatic C-H stretching |

| 1600-1450 | Aromatic C=C stretching |

| 1200-1000 | C-O stretching (ether and alcohol) |

Ultraviolet-Visible Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores. For this compound, the UV-Vis spectrum is dominated by the electronic transitions of the indole nucleus.

The indole ring system is a strong chromophore that typically exhibits two or three distinct absorption bands in the UV region. A strong absorption band is generally observed around 220 nm, with another characteristic, often broader, band appearing in the range of 270-290 nm. The exact position and intensity of these absorption maxima (λmax) can be influenced by the substitution pattern on the indole ring.

Table 3: Typical UV-Vis Absorption Maxima for an Indole Alkaloid

| Wavelength (λmax) | Solvent |

| ~220 nm | Methanol (B129727) |

| ~280 nm | Methanol |

Structural Confirmation through Chemical Evidence

In addition to spectroscopic analysis, chemical reactions provide definitive proof of a molecule's structure. For this compound, a key piece of chemical evidence for its glycosidic nature would be its response to acidic hydrolysis.

Treatment of this compound with an acid would be expected to cleave the glycosidic bond, yielding the aglycone and the sugar moiety. The identity of the sugar can then be confirmed by standard analytical techniques, such as chromatography and comparison with authentic samples. This chemical transformation provides unequivocal evidence for the presence of a glucose unit and its connection to the alkaloid core through an ether linkage.

Absolute Configuration Determination (e.g., Quantum Chemical Circular Dichroism (CD) Calculation)

While spectroscopic and chemical methods can elucidate the connectivity of atoms in a molecule, determining the absolute configuration of chiral centers requires specialized techniques. For complex natural products like this compound, a powerful and modern approach is the use of quantum chemical calculations of Circular Dichroism (CD) spectra.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. The absolute configuration of this compound can be determined by comparing its experimentally measured CD spectrum with the theoretically calculated spectra for all possible stereoisomers.

The process involves first determining the relative stereochemistry through methods like Nuclear Overhauser Effect (NOE) NMR experiments. Then, the conformational space of the likely diastereomers is explored using computational methods. For each low-energy conformer, the CD spectrum is calculated using time-dependent density functional theory (TD-DFT). A Boltzmann-weighted average of the calculated spectra for each possible absolute configuration is then generated. The absolute configuration of the natural product is assigned by identifying which calculated spectrum shows the best agreement with the experimental CD spectrum. This chiroptical method provides a high degree of confidence in the assignment of the absolute stereochemistry of complex molecules like this compound.

Synthetic Chemical Methodologies for Nauclecosidine and Analogues

Total Synthesis Approaches to the Nauclecosidine Core Structure

While a total synthesis of this compound itself has not been documented in peer-reviewed literature, several successful syntheses of structurally related Nauclea alkaloids, such as the naucleamides, provide a blueprint for accessing its core aglycone structure. The core of these alkaloids is typically a 6/5/6/6 tetracyclic system, which can be extended to a pentacyclic framework. acs.org

A prominent strategy for constructing this core involves a convergent approach. For instance, the enantioselective total synthesis of naucleamides A–C and E was achieved using a one-pot organocatalyzed asymmetric Michael addition followed by a Pictet-Spengler reaction. acs.orgacs.org This key sequence effectively assembles the tetracyclic core from simpler precursors, such as an indole-containing malonamate (B1258346) and an α,β,γ,δ-unsaturated aldehyde. rsc.org The Pictet-Spengler reaction, a cornerstone in indole (B1671886) alkaloid synthesis, forms the tetrahydro-β-carboline moiety that is central to the this compound framework. rsc.orgresearchgate.net

Alternative approaches have targeted related indole-pyridine Nauclea alkaloids like nauclechine. These syntheses focus on the construction of substituted pyridine (B92270) intermediates which are then coupled with a tryptamine (B22526) unit, often employing a Bischler-Napieralski cyclization to form the final ring system. cdnsciencepub.comcapes.gov.br Such strategies highlight the modularity of assembling the alkaloid's core from its constituent tryptamine and monoterpene-derived portions. The development of these routes underscores the importance of creating complex heterocyclic intermediates as a foundation for the total synthesis of the final natural product. organic-chemistry.orgepfl.chubc.ca

Strategies for Stereoselective Glycosidic Bond Formation

A critical step in the synthesis of this compound is the formation of the N-glycosidic bond between the indole nitrogen of the alkaloid core and the glucose moiety. The synthesis of N-glycosides is often more challenging than that of O-glycosides because the strong basicity of the nitrogen atom can interfere with traditional Lewis acid promoters, necessitating harsher reaction conditions. chinesechemsoc.org

Modern catalytic methods offer solutions for the stereoselective glycosylation of indoles. Palladium-catalyzed N-glycosylation using glycosyl chlorides has emerged as a robust method. This protocol uses a Pd(II) complex as a Lewis acid to activate the glycosyl chloride, facilitating the formation of an oxocarbenium ion intermediate that then reacts with the indole nitrogen. chinesechemsoc.org This method has proven effective for a broad range of substrates, including the synthesis of N-ribonucleoside analogs, and typically results in exclusive β-selectivity, which is the desired stereochemistry for this compound. chinesechemsoc.org

Other advanced strategies include:

Brønsted Acid Catalysis : The use of remotely activated glycosyl donors, such as o-[1-(p-MeO-phenyl)vinyl]benzoates (PMPVB), under catalytic Brønsted acidic conditions allows for the C-glycosylation of even poorly nucleophilic indoles. nih.gov While this demonstrates a C-glycosylation, the principle of using highly reactive donors can be adapted for N-glycosylation.

Norbornene-Mediated C-H Glycosylation : A palladium-catalyzed method using norbornene as a transient directing group has been developed for the direct C-H glycosylation of free (N-H) indoles at the C2 position. nih.govacs.org This highlights the power of catalytic C-H activation in forming glycosidic bonds directly, offering a step-economical route.

Constrained Glycosyl Donors : The use of conformationally constrained glycosyl donors, activated by reagents like zinc iodide (ZnI2), has been shown to favor the formation of 1,2-cis glycosides. mdpi.com Understanding the conformational dynamics of the donor and the reaction intermediates is key to controlling the stereochemical outcome.

Development of Efficient Synthetic Routes for Complex Indole Alkaloids

The total synthesis of naucleamides provides a prime example of this principle. Jia and coworkers developed a divergent strategy where a pivotal common intermediate was synthesized in just five steps. acs.orgnih.govresearchgate.net This intermediate was constructed using a one-pot sequence featuring an organocatalyzed asymmetric Michael addition followed by a Pictet–Spengler reaction. acs.orgacs.org This single operation forms multiple bonds and sets key stereocenters, including the critical C3 and C15 positions of the tetracyclic core. acs.orgrsc.org From this common intermediate, various Nauclea alkaloids, including naucleamides A, B, C, and E, as well as geissoschizine and its isomers, were synthesized through late-stage manipulations. acs.orgnih.gov This divergent approach is highly efficient for creating a library of related natural products from a single advanced precursor.

Other notable efficiency-driven strategies in indole alkaloid synthesis include:

Multicomponent Reactions (MCRs) : MCRs assemble complex molecules in a single step from three or more simple precursors, offering high atom- and step-economy. epfl.ch

Catalytic Asymmetric Reactions : The use of chiral catalysts to introduce stereocenters, as seen in the organocatalytic approach to the naucleamides, avoids the need for chiral auxiliaries or resolution of racemic mixtures. rsc.org

Biomimetic Synthesis : Mimicking nature's own synthetic pathways can lead to highly efficient transformations. For example, the final step in the synthesis of naucleamide E was a biomimetic oxidative cyclization of naucleamide A, forming a rare amino acetal (B89532) bridge in a single step. acs.orgrsc.org

These advanced synthetic strategies are essential for the practical production of complex molecules like this compound, enabling access to sufficient quantities for further study.

Semi-synthesis from Natural Precursors

Semi-synthesis, which uses a readily available natural product as an advanced starting material, is a powerful and often more practical alternative to total synthesis for accessing complex molecules. encyclopedia.pubresearchgate.net For many monoterpenoid indole alkaloids, the common biosynthetic precursor is strictosamide (B192450), which is formed from the condensation of tryptamine and secologanin (B1681713). researchgate.netresearchgate.netnih.gov

Strictosamide is found in abundance in various Nauclea species and is considered the key precursor to a wide array of related alkaloids. researchgate.netnih.govmdpi.com Its deglucosylation in nature leads to a reactive aglycone intermediate that can rearrange to form different alkaloid skeletons. researchgate.netresearchgate.netsemanticscholar.org This makes strictosamide an ideal starting point for the semi-synthesis of this compound and its analogues. A plausible semi-synthetic route would involve:

Isolation of strictosamide from a natural source like Nauclea orientalis. nih.govmdpi.com

Chemical modification of the strictosamide core structure to match that of the this compound aglycone.

Alternatively, enzymatic or chemical hydrolysis of the glucose moiety to yield the aglycone, followed by structural modifications. frontiersin.org

This approach has been successfully applied to other complex alkaloids. For example, the anticancer drug paclitaxel (B517696) is produced on a large scale via semi-synthesis from 10-deacetylbaccatin III, a precursor extracted from yew needles. encyclopedia.pub Similarly, the bis-indole alkaloid (-)-melodinine K was prepared via a semi-synthesis starting from (-)-tabersonine, employing a combination of enzymatic biotransformation and chemical synthesis steps. nih.gov The development of semi-synthetic routes starting from precursors like secologanin or strictosamide holds significant promise for the efficient production of this compound. researchgate.net

Catalytic Methodologies in this compound Synthesis (e.g., Cobalt-catalyzed reactions for natural products)

Catalysis is fundamental to modern organic synthesis, enabling efficient, selective, and sustainable chemical transformations. The synthesis of a complex molecule like this compound can benefit from various catalytic methodologies at different stages, from the formation of the core to the final glycosylation step.

Organocatalysis: As demonstrated in the synthesis of the naucleamides, chiral secondary amine organocatalysts can effectively mediate key bond-forming reactions like the Michael addition/Pictet-Spengler cascade, establishing the complex tetracyclic core with high enantioselectivity. acs.orgrsc.org

Transition Metal Catalysis:

Palladium: Palladium catalysts are versatile tools in indole alkaloid synthesis. They are used in cross-coupling reactions to build the carbon skeleton and, as discussed previously, in modern methods for the stereoselective C- and N-glycosylation of indoles. chinesechemsoc.orgnih.govacs.org

Cobalt: Cobalt-catalyzed reactions are increasingly used in the total synthesis of natural products due to their unique reactivity. rsc.org Cobalt catalysis is particularly effective for cycloaddition reactions (like the Pauson-Khand reaction to form cyclopentenones), C-H bond functionalization, and enantioselective hydrovinylation reactions. acs.orgCurrent time information in Bangalore, IN. While a specific application in this compound synthesis has not been reported, these methods offer powerful tools for constructing complex ring systems and introducing chiral centers found in related natural products. rsc.orgCurrent time information in Bangalore, IN. The use of earth-abundant metals like cobalt is also appealing from a sustainability perspective compared to precious metals. researchgate.net

The integration of these diverse catalytic systems—encompassing organocatalysis, transition metal catalysis, and biocatalysis—is crucial for developing concise and scalable synthetic routes to this compound and its analogues.

Mechanistic Investigations of Nauclecosidine S Biological Activities

Anti-inflammatory Molecular Mechanisms

Chronic inflammation is a key factor in a multitude of diseases. ctdbase.org The potential for natural compounds to modulate inflammatory responses is a significant area of research. ctdbase.org The anti-inflammatory effects of many natural compounds are attributed to their ability to influence the expression of inflammatory mediators and regulate key cellular signaling pathways.

Modulation of Inflammatory Cytokine Expression (e.g., Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6))

A primary mechanism by which anti-inflammatory agents exert their effects is through the modulation of pro-inflammatory cytokines and mediators. These molecules, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), are crucial in orchestrating the inflammatory response. chinagut.cnresearchgate.net

Nitric Oxide (NO): NO is a signaling molecule involved in various physiological processes, but its overproduction can contribute to inflammation. nih.gov Many anti-inflammatory compounds have been shown to inhibit the production of NO in inflammatory cells. researchgate.net

Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a key cytokine involved in systemic inflammation. nih.gov Its inhibition is a therapeutic target for many inflammatory diseases.

Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6): These interleukins are also central to the inflammatory cascade, promoting a wide range of inflammatory responses. nih.govdrugbank.com

While specific studies on Nauclecosidine's effect on these cytokines are not yet available, related compounds from the Nauclea genus have demonstrated anti-inflammatory potential, suggesting that this compound may also interact with these pathways.

Cellular Signaling Pathway Regulation (e.g., Phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathway activation)

The Phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, and inflammation. nih.gov Activation of the PI3K/Akt pathway can lead to the suppression of pro-inflammatory gene expression. This pathway is a known target for many natural and synthetic anti-inflammatory compounds. Dysregulation of this pathway is implicated in several diseases, including cancer. nih.gov Further research is needed to determine if this compound can modulate the PI3K/Akt pathway to exert potential anti-inflammatory effects.

Impact on Endothelial Barrier Function (e.g., Claudin-5, VE-cadherin, VEGF expression modulation)

The integrity of the endothelial barrier is crucial for maintaining tissue homeostasis, and its disruption is a hallmark of inflammation. Key proteins that maintain this barrier include Claudin-5 and VE-cadherin. nih.gov

Claudin-5 and VE-cadherin: These proteins are essential components of tight junctions and adherens junctions, respectively, which control the permeability of the endothelial barrier. nih.gov

Vascular Endothelial Growth Factor (VEGF): VEGF is a signaling protein that can increase vascular permeability. waocp.org

The ability of a compound to modulate the expression of these proteins could have significant implications for its anti-inflammatory activity. While there is no direct evidence of this compound's impact on endothelial barrier function, this remains a plausible area for future investigation.

Neurobiological Activity and Neuroprotective Molecular Events (Comparative to Nauclediol)

Neurodegenerative diseases often involve neuroinflammation and a decline in neurotransmitter levels. nih.gov Agents with neuroprotective properties are of significant interest for potential therapeutic applications. guidetopharmacology.org

Cholinesterase-Inhibitory Activities (e.g., Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) inhibition mechanisms)

One of the primary strategies for treating cognitive decline is the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132). nih.gov By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the levels and duration of action of acetylcholine in the brain can be increased. wikipedia.org

A related compound, Nauclediol , also isolated from Nauclea officinalis, has demonstrated inhibitory activity against both AChE and BChE. researchgate.netmdpi.com Studies have shown that Nauclediol inhibits these enzymes with IC50 values of 15.429 µM for AChE and 8.756 µM for BChE. mdpi.comresearchgate.net The mode of inhibition for Nauclediol was determined to be non-competitive for both enzymes. researchgate.net Given the structural similarities among alkaloids from the same plant genus, it is plausible that this compound may also possess cholinesterase-inhibitory properties, though this has yet to be experimentally verified.

Interactive Data Table: Cholinesterase Inhibitory Activity of Nauclediol

| Compound | Enzyme | IC50 (µM) | Inhibition Mode |

| Nauclediol | Acetylcholinesterase (AChE) | 15.429 | Non-competitive |

| Nauclediol | Butyrylcholinesterase (BChE) | 8.756 | Non-competitive |

This table summarizes the reported cholinesterase inhibitory activity of Nauclediol. Specific data for this compound is not currently available.

Molecular Interactions with Cholinesterase Active Sites (e.g., Choline-binding site, catalytic triad)

The active site of cholinesterases contains a catalytic triad (B1167595) and a choline-binding site, which are crucial for substrate recognition and hydrolysis. researchgate.net Molecular docking studies with Nauclediol have provided insights into its interaction with these sites. It is proposed that the hydroxyl group of Nauclediol forms a hydrogen bond with a histidine residue (His440) within the catalytic triad of Torpedo californica AChE (TcAChE). researchgate.net This interaction likely contributes to its inhibitory activity.

While the specific molecular interactions of this compound with cholinesterase active sites have not been investigated, future in silico and in vitro studies could elucidate its potential binding modes and inhibitory mechanisms, drawing comparisons with the established interactions of Nauclediol.

Mitigation of Amyloid Beta-induced Cytotoxicity

The specific molecular mechanisms by which this compound may mitigate amyloid beta-induced cytotoxicity have not been extensively documented in peer-reviewed literature. Amyloid-beta (Aβ) peptides are known to induce neuronal cell death through various pathways, including the generation of reactive oxygen species (ROS), which leads to the activation of apoptosis signal-regulating kinase 1 (ASK1) and subsequent downstream signaling cascades. nih.gov Aβ oligomers can also cause cytotoxicity by altering membrane permeability, disrupting Ca2+ homeostasis, and inducing dysfunction in the endoplasmic reticulum and mitochondria. nih.gov However, studies specifically detailing the interaction of this compound with these Aβ-induced pathways are not currently available.

Modulation of LPS-induced Neuroinflammation

There is currently a lack of specific research on the molecular mechanisms of this compound in the modulation of lipopolysaccharide (LPS)-induced neuroinflammation. LPS, a component of gram-negative bacteria, is a potent inducer of neuroinflammation, primarily through the activation of the Toll-like receptor 4 (TLR4) signaling pathway in microglia. mdpi.com This activation leads to the production and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, contributing to neuronal damage. mdpi.commdpi.com While various natural compounds have been investigated for their ability to interfere with these pathways, the specific molecular targets and pathways modulated by this compound in this context remain to be elucidated.

Investigated Anticancer Molecular Interactions and Pathways

Detailed investigations into the specific molecular interactions and pathways through which this compound exerts any potential anticancer activities are not extensively reported in the current scientific literature. The anticancer effects of many phytochemicals are often attributed to their ability to modulate signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis, such as the PI3K/Akt, MAPK, and p53 pathways. foodandnutritionjournal.orgnih.govfrontiersin.org Some compounds exert their effects by inducing apoptosis through the regulation of pro-apoptotic proteins like BAX. mdpi.com However, specific studies identifying the molecular targets and signaling cascades affected by this compound in cancer cells are not available.

Other Documented Biological Activities at a Molecular Level

Antioxidant Mechanisms

This compound has been documented to possess antioxidant properties. Specifically, it has been identified as a superoxide (B77818) anion scavenger and an inhibitor of lipid peroxidation. epdf.pub The mechanism of action for many antioxidants involves either single electron transfer (SET) or hydrogen atom transfer (HAT) to neutralize free radicals. nih.gov By scavenging superoxide anions, this compound can help to mitigate the oxidative stress and cellular damage caused by this reactive oxygen species.

| Antioxidant Mechanism | Description |

| Superoxide Anion Scavenging | Acts as a scavenger of superoxide anions (O2•−). epdf.pub |

| Lipid Peroxidation Inhibition | Inhibits the process of lipid peroxidation. epdf.pub |

Antibacterial Action Modalities

The specific molecular mechanisms underlying the antibacterial action of this compound have not been detailed in the available scientific literature. While indole (B1671886) alkaloids from the Nauclea genus have been noted for their antibacterial properties, the precise molecular targets and pathways disrupted by this compound in bacterial cells are yet to be determined. researchgate.net

Antiviral Interference Mechanisms

There is no specific information available in the scientific literature regarding the antiviral interference mechanisms of this compound. Antiviral compounds can interfere with various stages of the viral replication cycle, such as attachment, entry, replication of the viral genome, protein synthesis, and assembly. atsu.eduohsu.edu However, studies that specifically investigate this compound's ability to interfere with these viral processes at a molecular level have not been published.

Immune Regulation at the Cellular Level

Currently, there is a notable lack of detailed scientific studies focused specifically on the mechanisms by which this compound regulates the immune system at a cellular level. Research on the plant it is isolated from, Nauclea officinalis, indicates that its extracts possess immunomodulatory properties. For instance, studies on the total extract have shown an ability to modulate the release of inflammatory cytokines in macrophage cell lines like RAW264.7. researchgate.net

However, the specific contribution of this compound to these observed effects has not been elucidated. The complexity of plant extracts, which contain a multitude of compounds, makes it difficult to attribute a particular activity to a single molecule without dedicated investigation. Other alkaloids from Nauclea officinalis, such as angustoline, have been more directly studied and shown to possess anti-inflammatory activities. researchgate.net As of now, the precise targets, signaling pathways, and types of immune cells (e.g., T-cells, B-cells, neutrophils) that this compound may interact with remain undefined in the scientific literature.

Cellular Proliferation Promotion Pathways

Similar to its role in immune regulation, the specific pathways through which this compound may promote cellular proliferation have not been a subject of detailed scientific investigation. The promotion of cell proliferation is a recognized biological activity associated with extracts of Nauclea officinalis. researchgate.net This activity is crucial for processes like tissue repair and regeneration.

General cellular proliferation is controlled by complex signaling cascades such as the MAPK/ERK and PI3K/Akt/mTOR pathways, which regulate the cell cycle. cellsignal.comlongdom.org However, research has not yet confirmed whether this compound engages these or other specific pathways to influence cell growth. While some indole alkaloids have been found to impact cell cycle regulation, specific data on this compound's effect on key regulatory proteins like cyclins or cyclin-dependent kinases (CDKs) is not available. mdpi.com Therefore, a definitive understanding of this compound's role in promoting cellular proliferation awaits further targeted research.

Structure Activity Relationship Sar Studies of Nauclecosidine and Its Derivatives

Influence of the Glycosidic Moiety on Biological Activity

Generally, glycosylation can improve a compound's stability and increase its water solubility, which can, in turn, affect its pharmacokinetic profile. metabolomicsworkbench.org While the aglycone often retains the core biological activity, the sugar moiety can modulate this activity or be crucial for it. nih.govresearchgate.net For instance, the sugar group can influence how the compound is transported across biological membranes and may protect it from metabolic degradation. metabolomicsworkbench.orgnih.gov In some cases, flavonoid glycosides have shown similar or even higher in vivo activity compared to their corresponding aglycones. frontiersin.org The type of linkage (O- or C-glycoside) also plays a critical role, with C-glycosides often being more stable. r-project.org

Despite these general principles, specific experimental studies directly comparing the biological activity of Nauclecosidine with its corresponding aglycone are not readily found in the current scientific literature. Such a study would be essential to precisely determine the role of the glucose unit in this compound's bioactivity and would represent a valuable direction for future research.

Impact of Indole (B1671886) Alkaloid Skeleton Modifications on Mechanistic Outcomes

Indole alkaloids are a structurally diverse class of natural products, and even subtle modifications to their core skeleton can lead to significant changes in their biological activity and mechanism of action. The Nauclea genus is a rich source of these varied alkaloids, providing a natural library for studying SAR.

Alkaloids isolated from Nauclea species possess a range of skeletons, from tetracyclic to complex pentacyclic and bridged-ring systems, which exhibit distinct pharmacological effects. nih.gov For example, a comparative study of indole alkaloids from N. officinalis revealed important SAR insights. Nauclediol, a corynanthe-type indole alkaloid, was identified as a dual inhibitor of cholinesterase enzymes, suggesting a neuroprotective role. nih.gov A brief SAR analysis in the same study compared nauclediol to other corynanthe alkaloids like angustidine, angustine, and angustoline, noting that differences in their formation pathway from the precursor strictosidine (B192452) likely account for their varied activities. nih.gov

Other Nauclea alkaloids, such as naucleamides and (±)-19-O-butylangustoline, have been investigated for their anticancer potential by targeting EGFR. ctdbase.org The cytotoxic activity of subditine, another indole alkaloid from Nauclea subdita, is attributed to its ability to induce apoptosis in cancer cells through mitochondrial disruption. The diversity in the indole alkaloid skeletons—from the oxindole (B195798) framework of naucleamides to the corynanthe type of nauclediol—directly correlates with their different mechanistic outcomes, whether it be enzyme inhibition, receptor binding, or apoptosis induction. This demonstrates that modifications to the fundamental alkaloid structure are a key determinant of the ultimate biological effect.

Identification of Pharmacophores and Key Structural Motifs for Bioactivity

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a biological response. github.io Identifying these key features is a central goal of SAR studies, as it allows for the rational design of new, more potent compounds.

While a definitive pharmacophore model for this compound has not been established, analysis of related Nauclea alkaloids provides strong clues to its key structural motifs. For many indole alkaloids, the β-carboline moiety is considered a significant pharmacophoric element, particularly for antimalarial activity.

Computational docking studies on Nauclea alkaloids have further illuminated these features. The anticancer activity of (±)-19-O-butylangustoline against EGFR was linked to its specific binding interactions within the receptor. ctdbase.org For the neuroprotective alkaloid nauclediol, docking studies revealed that its ability to interact with both the catalytic and peripheral sites of cholinesterase enzymes is a key feature of its inhibitory action. nih.gov In other related compounds, the presence and positioning of hydroxyl groups for hydrogen bonding and the ability to adopt a specific three-dimensional shape, such as a V-conformation, have been identified as critical for binding. uni.lu These recurring structural motifs—the core indole skeleton, specific hydrogen-bonding groups, and a defined 3D arrangement—collectively form a hypothetical pharmacophore that likely governs the bioactivity of this compound and its derivatives.

Design, Synthesis, and Evaluation of Nauclecosidine Derivatives and Analogues

Rational Design Principles for Targeted Structural Modifications

The journey to create effective Nauclecosidine derivatives begins with a deep understanding of its core chemical structure and its putative biological targets. Rational design principles guide the targeted modification of the this compound scaffold to enhance its therapeutic properties while minimizing potential off-target effects. This process involves identifying key pharmacophoric features—the essential structural motifs responsible for biological activity—and strategically modifying other parts of the molecule.

Key considerations in the rational design of this compound analogues include:

Structure-Activity Relationship (SAR) Studies: These studies systematically alter different functional groups on the this compound molecule and assess the impact on its biological activity. This helps to map out which parts of the molecule are crucial for its function.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties. The goal is to improve the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) or to reduce toxicity without sacrificing its therapeutic efficacy.

Conformational Locking: By introducing structural constraints, the flexibility of the this compound molecule can be reduced. This "locking" of the molecule into a specific three-dimensional shape can enhance its binding affinity to its biological target.

Synthetic Strategies for this compound Analogues and Prodrugs

Once promising modifications have been designed, the next crucial step is their chemical synthesis. The development of efficient and versatile synthetic routes is paramount to producing a diverse range of this compound analogues for biological evaluation. Synthetic strategies may involve multi-step sequences that allow for the systematic variation of different parts of the molecule.

Furthermore, the synthesis of prodrugs represents a valuable approach to improve the delivery and efficacy of this compound. Prodrugs are inactive or less active precursors that are converted into the active drug within the body. This strategy can be employed to:

Enhance bioavailability by improving solubility or membrane permeability.

Target specific tissues or organs where the converting enzymes are predominantly located.

Prolong the duration of action by controlling the rate of drug release.

In Vitro Molecular and Cellular Evaluation of Derivative Activities

With a library of synthesized this compound derivatives in hand, the focus shifts to evaluating their biological activity. In vitro assays, conducted in a controlled laboratory setting outside of a living organism, provide the initial assessment of a compound's potential.

These evaluations typically involve a tiered approach:

Molecular Target-Based Assays: These assays directly measure the interaction of the derivatives with their intended biological target, such as a specific enzyme or receptor. This provides crucial information about the compound's potency and mechanism of action.

Cell-Based Assays: These experiments assess the effect of the derivatives on whole cells. This can include measuring changes in cell viability, proliferation, signaling pathways, or other cellular functions relevant to the therapeutic goal.

The data generated from these in vitro studies are critical for identifying the most promising lead compounds for further development.

Structure-Based Design for Enhanced Potency and Mechanistic Specificity

For a more refined approach to drug design, the three-dimensional structure of the biological target is an invaluable asset. Structure-based design leverages this structural information to design this compound derivatives with enhanced potency and specificity.

Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed atomic-level pictures of how this compound and its analogues bind to their target. This information allows medicinal chemists to:

Design modifications that optimize the fit of the compound into the binding pocket of the target.

Introduce new interactions that increase binding affinity.

Avoid modifications that might lead to steric clashes or unfavorable interactions.

This iterative process of structural determination, design, synthesis, and testing can lead to the development of highly potent and selective drug candidates.

Computational Screening and Virtual Library Generation for Novel Analogues

To explore a vast chemical space and identify novel this compound analogues, computational screening and the generation of virtual libraries have become indispensable tools. These in silico methods use computer algorithms to predict the properties and activities of molecules before they are synthesized.

Key computational approaches include:

Virtual Screening: This involves docking large libraries of virtual compounds into the three-dimensional structure of the biological target to predict their binding affinity. This allows for the rapid identification of potential hits from vast chemical databases.

Pharmacophore Modeling: Based on the known active compounds, a pharmacophore model can be generated that defines the essential three-dimensional arrangement of functional groups required for activity. This model can then be used to search for new molecules that fit these criteria.

De Novo Design: These algorithms can design entirely new molecules that are predicted to bind to the target, offering the potential to discover novel chemical scaffolds.

The generation of virtual libraries, which can contain millions or even billions of theoretical compounds, allows for a comprehensive exploration of the chemical space around the this compound core structure. The most promising candidates identified through computational screening can then be prioritized for synthesis and experimental testing, significantly accelerating the drug discovery process.

Advanced Analytical Techniques for Nauclecosidine Research

Comprehensive Analytical Characterization and Quantification Methods

Accurate characterization and quantification are the bedrock of chemical and biological research into any compound. For Nauclecosidine, a suite of high-level analytical techniques must be employed to ensure the purity of standards, identify and measure related compounds in various matrices, and probe its molecular structure and metabolic fate.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. mtoz-biolabs.com It is widely used to separate the compound from impurities and to quantify its concentration in a given sample. mtoz-biolabs.com

Research Findings: The purity of a this compound standard can be assessed using an HPLC system, often equipped with a Photodiode Array (PDA) or UV-Vis detector. mtoz-biolabs.comsepscience.com A typical approach involves dissolving a known amount of the substance in a suitable solvent and injecting it into the HPLC system. The resulting chromatogram displays peaks corresponding to this compound and any impurities present. chromforum.org

Purity is often calculated using the peak area percentage method, where the area of the main compound peak is compared to the total area of all detected peaks. researchgate.net For more accurate quantification, a calibration curve is constructed using certified reference standards of this compound at several known concentrations. chromforum.org The peak area of the analyte in an unknown sample is then compared against this curve to determine its precise concentration. researchgate.net

Key parameters for an HPLC method for a polar glycoside like this compound would include:

Column: A reverse-phase column, such as a C18, is commonly used for separating polar to moderately nonpolar compounds. mdpi.com

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. researchgate.net

Detection: A UV detector set to a wavelength where this compound exhibits maximum absorbance would be used for detection and quantification. mdpi.com PDA detectors can also assess peak purity by comparing spectra across a single peak. sepscience.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value/Type | Purpose |

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation of the analyte from other matrix components. mdpi.com |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol | Organic component for eluting the analyte. mdpi.com |

| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of the separation. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. mdpi.com |

| Detector | PDA or UV-Vis (e.g., at λmax of this compound) | To detect and quantify the compound as it elutes. mtoz-biolabs.com |

| Column Temperature | 25 - 40 °C | To ensure reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. thermofisher.commdpi.com Given that this compound is a large, polar glycoside, it is not sufficiently volatile for direct GC-MS analysis. However, this technique is highly applicable for studying certain metabolic products.

Applicability: The utility of GC-MS in this compound research would focus on the analysis of small, volatile metabolites that could result from its breakdown in a biological system. For instance, if enzymatic activity were to cleave the glucose moiety and further degrade the aglycone, small volatile fragments could potentially be formed. Furthermore, GC-MS is often used in broader metabolomics studies to analyze the profile of endogenous volatile metabolites produced by cells or microorganisms in response to treatment with a compound. nih.govnih.gov

To analyze non-volatile compounds containing polar functional groups (like -OH or -COOH) with GC-MS, a chemical derivatization step is necessary to increase their volatility and thermal stability. thermofisher.com This typically involves reactions like silylation or methoximation. thermofisher.com

Research Findings: In a typical GC-MS metabolomics workflow, volatile compounds from a sample (e.g., the headspace of a cell culture) are collected and introduced into the GC. nih.gov The compounds are separated based on their boiling points and affinity for the GC column before entering the mass spectrometer, which ionizes the molecules and fragments them into a unique, reproducible pattern. thermofisher.com This fragmentation pattern serves as a chemical fingerprint that can be matched against spectral libraries (e.g., NIST, Wiley) for confident identification. thermofisher.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the detailed molecular structure of organic compounds. For complex molecules like this compound, advanced NMR techniques, particularly those involving isotopic labeling, are invaluable for resolving structural ambiguities and studying biosynthetic pathways. silantes.com

Research Findings: Isotopic labeling involves replacing atoms (like ¹²C or ¹⁴N) with their NMR-active stable isotopes (¹³C or ¹⁵N). silantes.comnih.gov This "labeling" can be uniform, where all carbons/nitrogens are replaced, or specific, targeting only certain positions in the molecule. nih.govsigmaaldrich.com

For this compound research, isotopic labeling could be applied in several ways:

Structural Elucidation: Uniform ¹³C labeling would enhance signals in ¹³C NMR spectra, making it possible to perform advanced 2D and 3D NMR experiments (like HSQC, HMBC) to unambiguously assign every carbon and proton in the complex structure. This can help resolve overlapping signals that complicate spectra from unlabeled samples. nih.gov

Biosynthetic Pathway Analysis: By feeding a producing organism (e.g., a plant or cell culture) with a specifically labeled precursor (e.g., [1-¹³C]-glucose), researchers can trace the path of the label through the biosynthetic pathway. Analyzing the position of the ¹³C label in the final this compound molecule reveals how the precursor was incorporated and assembled, providing direct evidence for the metabolic route. sigmaaldrich.com

Interaction Studies: Labeling this compound can help in studying its interaction with biological macromolecules, such as proteins or enzymes, by monitoring changes in the NMR signals of the labeled atoms upon binding.

These advanced methods provide a level of detail that is often unattainable with other techniques, pushing the boundaries of structural and functional analysis for complex natural products. ibs.fr

Tandem Mass Spectrometry (MS/MS), most commonly coupled with liquid chromatography (LC-MS/MS), is the gold standard for identifying and quantifying drugs and their metabolites in complex biological matrices. mdpi.com Its high sensitivity and specificity make it essential for studying the metabolic fate of this compound. researchgate.netmdpi.com

Research Findings: Metabolite profiling aims to identify the products of biotransformation that a parent compound undergoes in a biological system. mdpi.com An LC-MS/MS-based workflow for this compound would involve several steps:

Infusion and Fragmentation: A pure standard of this compound is infused into the mass spectrometer to determine its characteristic fragmentation pattern. Specific parent-to-product ion transitions are identified, which will be used for later detection.

Sample Analysis: Biological samples (e.g., plasma, urine, or cell lysates from an in vitro study) are analyzed. The instrument is often set to a data-dependent acquisition mode. It first performs a full scan to detect ions corresponding to the mass of the parent compound and its predicted metabolites (e.g., hydroxylated, demethylated, or glucuronidated forms).

Triggered MS/MS: When an ion of interest is detected, the instrument automatically isolates it and performs an MS/MS scan to obtain its fragmentation spectrum. mdpi.com

Identification: The fragmentation patterns of potential metabolites are compared to the pattern of the parent compound to identify shared structural motifs, aiding in structural elucidation. nih.gov

This approach allows for the simultaneous quantification of the parent compound and the identification of previously unknown metabolites, providing a comprehensive picture of its metabolic profile. mdpi.comnih.gov

Table 2: Hypothetical MS/MS Transitions for this compound Metabolite Screening

| Compound | Predicted Metabolic Reaction | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | (Parent Compound) | [M+H]⁺ | Fragment A, Fragment B |

| Metabolite 1 | Hydroxylation (+16 Da) | [M+H+16]⁺ | Fragment A, Fragment B |

| Metabolite 2 | Dehydrogenation (-2 Da) | [M+H-2]⁺ | Fragment A, Fragment B |

| Metabolite 3 | Glucuronidation (+176 Da) | [M+H+176]⁺ | [M+H]⁺ (Neutral Loss) |

Optimization of Separation and Purification Protocols for Complex Matrices

Isolating this compound from its natural source (e.g., plant material) or from a biological sample requires robust separation and purification protocols. The complexity of these matrices, which contain countless other compounds, presents a significant challenge. nih.gov The goal is to remove interfering substances and concentrate the target analyte efficiently. nih.gov

Commonly used techniques for sample preparation and purification include:

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases, such as an aqueous buffer and an organic solvent (e.g., ethyl acetate or dichloromethane). By adjusting the pH of the aqueous phase, the charge state of acidic or basic compounds can be manipulated to drive them into the desired phase, achieving a preliminary separation from interfering matrix components.

Solid-Phase Extraction (SPE): SPE is a highly versatile and widely used technique for sample cleanup and concentration. ijpsjournal.com A sample is passed through a cartridge containing a solid sorbent. Based on the properties of this compound (e.g., polarity), a sorbent is chosen (e.g., C18 for reverse-phase, or a mixed-mode cation exchange for basic compounds). Interfering compounds are washed away, and the analyte is then eluted with a small volume of a strong solvent. This provides a cleaner, more concentrated sample for final analysis. ijpsjournal.com

Preparative Chromatography: For isolating larger quantities of pure this compound for use as a reference standard or for further studies, preparative HPLC is often employed. This technique uses larger columns and higher flow rates than analytical HPLC to separate milligrams to grams of material per run.

The optimization of these protocols involves systematically adjusting parameters like solvent choice, pH, sorbent type, and elution volumes to maximize the recovery of this compound while minimizing the co-extraction of matrix components that could interfere with subsequent analysis.

Bioanalytical Method Development for In Vitro Studies

To study the effects or metabolic fate of this compound in in vitro systems (e.g., cell cultures, enzyme assays), a validated bioanalytical method is required to accurately measure its concentration. ijpsjournal.comraps.org This process involves developing a robust, reliable, and reproducible assay, typically using LC-MS/MS, and validating it according to regulatory guidelines. researchgate.netraps.org

The development and validation of a bioanalytical method encompass several key stages: raps.org

Method Development: This initial phase involves selecting the analytical technique (usually LC-MS/MS for its sensitivity and specificity), choosing an appropriate internal standard, and optimizing conditions for chromatography and mass spectrometry to ensure this compound is well-separated from matrix components and produces a strong, consistent signal. mdpi.comresearchgate.net Sample extraction techniques like protein precipitation or SPE are also optimized here. ijpsjournal.com

Method Validation: The developed method must be rigorously validated to prove its reliability. raps.org Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. raps.org

Accuracy: The closeness of the measured concentration to the true value.

Precision: The degree of scatter between a series of measurements.

Calibration Curve: Demonstrating the relationship between instrument response and known concentrations of the analyte.

Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.

Stability: Assessing the stability of this compound in the biological matrix under various conditions (e.g., freeze-thaw cycles, long-term storage). raps.org

A fully developed and validated bioanalytical method is crucial for obtaining meaningful data from in vitro pharmacological and metabolic studies, forming the basis for understanding the compound's biological activity. mdpi.comcmbr-journal.com

Chemoinformatic and Data Processing Tools for Complex Data Analysis

The structural elucidation and bioactivity prediction of complex natural products like this compound are significantly enhanced by the application of advanced chemoinformatic and data processing tools. These computational techniques allow researchers to analyze and interpret large datasets generated from various analytical methods, predict molecular properties, and simulate interactions with biological targets.

Chemoinformatic approaches are crucial for predicting the druglikeness and pharmacokinetic properties of novel compounds. bohrium.com For indole (B1671886) alkaloids isolated from the Nauclea genus, in silico studies are routinely employed to assess Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. bohrium.com These predictions help in the early stages of drug discovery to identify candidates with favorable properties and potential liabilities. For instance, studies on related Nauclea alkaloids have utilized computational tools to predict their suitability for drug development. bohrium.com

Molecular docking is a prominent chemoinformatic tool used to predict the binding orientation of a ligand to a specific protein target. This method is instrumental in understanding the potential mechanism of action of compounds like this compound. For example, in studies of other indole alkaloids from Nauclea officinalis, molecular docking has been used to investigate their binding affinity against protein targets like the Epidermal Growth Factor Receptor (EGFR). bohrium.com Such analyses provide insights into the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com

To further refine the understanding of these interactions and the stability of the complex, molecular dynamics (MD) simulations are employed. bohrium.commdpi.com Software such as GROMACS is used to simulate the dynamic behavior of the ligand-protein system over time, providing a more realistic model of the biological environment. bohrium.com These simulations can confirm the stability of binding modes predicted by molecular docking. bohrium.com

Quantum chemical calculations, such as Density Functional Theory (DFT), are also applied to understand the electronic properties of molecules like this compound. bohrium.com DFT calculations can provide insights into the molecule's reactivity and are used in conjunction with experimental techniques like circular dichroism (CD) spectroscopy for the determination of absolute configurations of chiral molecules. researchgate.netmdpi.com

The processing of complex analytical data generated from techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to the research on this compound. researchgate.netmdpi.com Data processing software is essential for transforming raw analytical data into interpretable structural information. pressbooks.pubcint.com This involves steps like data cleaning, peak picking, and spectral alignment to ensure the accuracy and reliability of the final structural elucidation. insight7.io The entire process, from data collection to analysis, forms a structured workflow that is critical for obtaining meaningful results in natural product research. insight7.io

Emerging Research Avenues and Translational Perspectives for Nauclecosidine

Integration with Systems Biology Approaches for Comprehensive Understanding

Systems biology offers a powerful paradigm for moving beyond single-target interactions to understand the complex interplay of biological networks. nih.gov This interdisciplinary approach systematically analyzes the complex interactions between various biological components—such as genes, proteins, and metabolites—to elucidate emergent properties and predict the behavior of the entire system. nih.govru.ac.za For a natural product like Nauclecosidine, whose precise mechanism of action is not yet fully characterized, systems biology presents a vital opportunity for a holistic understanding.

Future research could employ "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) to map the global cellular changes induced by this compound treatment. For instance, transcriptomic analysis could reveal which gene expression pathways are perturbed by the compound, while metabolomic studies could identify shifts in cellular metabolic networks. nih.gov This data can be used to construct comprehensive models of the compound's interaction with host or pathogen systems, helping to identify its primary targets and off-target effects simultaneously. nih.govnih.gov Such an approach would be invaluable for hypothesizing its mechanism of action, predicting potential therapeutic applications, and understanding the biological context of its activity within the complex environment of the cell. ru.ac.za

Role in Phytochemical Profiling Studies of Nauclea Species

This compound was first identified as a new indolic alkaloidal glucoside from the polar fraction of Nauclea officinalis stems, alongside the known compound vincoside lactam. researchgate.net The Nauclea genus is a rich source of bioactive secondary metabolites, with alkaloids being the most prominent and active class of compounds. researchgate.netresearchgate.net Phytochemical profiling studies of various Nauclea species, such as N. officinalis, N. diderrichii, and N. latifolia, have consistently revealed a complex mixture of compounds. nih.govwikidata.orgbidd.group

Below is an interactive table summarizing the major classes of phytochemicals identified in Nauclea species, which constitute the chemical environment of this compound.

| Compound Class | Specific Examples Found in Nauclea Genus | Reference(s) |

| Indole (B1671886) Alkaloids | Naucline, Angustine, Nauclefine, Naucletine, Vincoside lactam, Strictosamide (B192450) | researchgate.netnih.govbidd.group |

| Triterpenoids | Quinovic acid, β-sitosterol | wikidata.orgbidd.group |

| Phenolic Compounds | Phenolic acids, Tannins | nih.govwikidata.orgbidd.group |

| Flavonoids | Present (specific structures vary) | nih.govwikidata.orgbidd.group |